ethyl 4-(2-{2,4-dihydroxy-3-[(piperidin-1-yl)methyl]phenyl}-2-oxoethoxy)benzoate
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Overview
Description
Ethyl 4-(2-{2,4-dihydroxy-3-[(piperidin-1-yl)methyl]phenyl}-2-oxoethoxy)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoate ester linked to a phenyl ring substituted with piperidine and hydroxy groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{2,4-dihydroxy-3-[(piperidin-1-yl)methyl]phenyl}-2-oxoethoxy)benzoate typically involves multiple steps, including the formation of the benzoate ester and the introduction of the piperidine and hydroxy groups. Common synthetic routes may involve:
Esterification: The reaction of 4-hydroxybenzoic acid with ethanol in the presence of an acid catalyst to form ethyl 4-hydroxybenzoate.
Hydroxylation: The addition of hydroxy groups using oxidizing agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{2,4-dihydroxy-3-[(piperidin-1-yl)methyl]phenyl}-2-oxoethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the ester can be reduced to form alcohols.
Substitution: The piperidine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced esters.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(2-{2,4-dihydroxy-3-[(piperidin-1-yl)methyl]phenyl}-2-oxoethoxy)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{2,4-dihydroxy-3-[(piperidin-1-yl)methyl]phenyl}-2-oxoethoxy)benzoate involves its interaction with specific molecular targets and pathways. The hydroxy and piperidine groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxybenzoate: A simpler ester with fewer functional groups.
4-(Piperidin-1-yl)benzoic acid: Contains the piperidine group but lacks the ester and hydroxy groups.
2,4-Dihydroxybenzoic acid: Contains hydroxy groups but lacks the ester and piperidine groups.
Uniqueness
Ethyl 4-(2-{2,4-dihydroxy-3-[(piperidin-1-yl)methyl]phenyl}-2-oxoethoxy)benzoate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. The presence of both hydroxy and piperidine groups enhances its versatility compared to simpler analogs.
Properties
IUPAC Name |
ethyl 4-[2-[2,4-dihydroxy-3-(piperidin-1-ylmethyl)phenyl]-2-oxoethoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO6/c1-2-29-23(28)16-6-8-17(9-7-16)30-15-21(26)18-10-11-20(25)19(22(18)27)14-24-12-4-3-5-13-24/h6-11,25,27H,2-5,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRKIDSBXLGHKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC(=O)C2=C(C(=C(C=C2)O)CN3CCCCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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